Welcome to the BenchChem Online Store!
molecular formula C8H15NO2 B8570451 N-(1-Hydroxymethyl-cyclopentyl)-acetamide

N-(1-Hydroxymethyl-cyclopentyl)-acetamide

Cat. No. B8570451
M. Wt: 157.21 g/mol
InChI Key: NDQBXZMFVWJHJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07807709B2

Procedure details

The title compound is prepared analogously as described for N-(2-hydroxy-1,1-dimethyl-ethyl)-acetamide from (1-amino-cyclopentyl)-methanol. MS (LC-MS): [M+H]+=158.2. tR (HPLC, Waters sun fire C18 column, 5-95% CH3CN/H2O/3.5 min, 95% CH3CN/H2O, 2 min, CH3CN and H2O containing 0.1% TFA, flow: 0.8 mL/min): 1.76 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][C:3]([NH:6][C:7](=[O:9])[CH3:8])([CH3:5])[CH3:4].N[C:11]1(CO)CCC[CH2:12]1.CC#N.O.CC#N>O>[OH:1][CH2:2][C:3]1([NH:6][C:7](=[O:9])[CH3:8])[CH2:5][CH2:12][CH2:11][CH2:4]1 |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(C)(C)NC(C)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1(CCCC1)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N.O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N.O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
1.76 min.
Duration
1.76 min

Outcomes

Product
Name
Type
product
Smiles
OCC1(CCCC1)NC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.